molecular formula C6H14O B042089 (2S)-2,3-dimethylbutan-1-ol CAS No. 15071-36-0

(2S)-2,3-dimethylbutan-1-ol

Cat. No. B042089
CAS RN: 15071-36-0
M. Wt: 102.17 g/mol
InChI Key: SXSWMAUXEHKFGX-ZCFIWIBFSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to (2S)-2,3-dimethylbutan-1-ol, such as amino acids and peptides incorporating cyclobutane rings, involves enantiodivergent synthetic sequences and stereocontrolled methodologies. These processes have led to the development of compounds with high rigidity and unique structural features, highlighting the synthetic versatility and the role of stereochemistry in the preparation of complex molecules (Izquierdo et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to (2S)-2,3-dimethylbutan-1-ol showcases the importance of the cyclobutane ring as a structural unit. NMR structural studies and DFT theoretical calculations have revealed the formation of strong intramolecular hydrogen bonds, leading to cis-fused octane structural units that confer high rigidity to these molecules, both in solution and in the gas phase. This structural rigidity is crucial for the stability and reactivity of these compounds (Izquierdo et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving (2S)-2,3-dimethylbutan-1-ol and its analogues often result in the formation of complex structures with multiple stereogenic centers. Asymmetric synthesis techniques have been developed to control the stereochemistry of these centers, leading to the creation of compounds with specific biological activities. The enantioselective synthesis of intermediates for pharmaceutical compounds illustrates the critical role of (2S)-2,3-dimethylbutan-1-ol derivatives in medicinal chemistry (Ikunaka et al., 2002).

Scientific Research Applications

Catalysis in Chemical Reactions

(2S)-2,3-dimethylbutan-1-ol has been studied for its role in catalysis, particularly in gas-phase reactions. For instance, its decomposition into various products like 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene, catalyzed by hydrogen bromide, has been examined (Johnson & Stimson, 1968).

Solid-State Polymorphism and Dynamics

Research into the solid-state polymorphism and dynamics of dimethylbutanols, including (2S)-2,3-dimethylbutan-1-ol, has been conducted. These studies involve understanding the complex solid-state polymorphism, including plastic crystalline phases and the dynamics of these substances in different states (Carignani et al., 2018).

Surface Organometallic Chemistry in Catalyst Development

(2S)-2,3-dimethylbutan-1-ol has been used in the development of selective catalysts for dehydrogenation processes. This involves the application of surface organometallic chemistry on oxide and metal to enhance the stability and performance of catalysts (Rougé et al., 2019).

Kinetics of Thermal Decomposition

The kinetics and mechanisms of thermal decomposition of (2S)-2,3-dimethylbutan-1-ol and its isomers have been a subject of study. This includes understanding the energy profiles, rate constants, and branching ratios of these decomposition processes, which is crucial for applications in thermal analysis and material science (Shiroudi & Zahedi, 2016).

Glassy State and Phase Changes

Studies on the glassy state and phase changes of compounds like 2,3-dimethylbutane provide insights into the thermodynamic properties of these substances. These studies are significant in understanding the behavior of materials in different states and transitions between them (Adachi et al., 1971).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, or improvements to the synthesis process.


For a specific compound like “(2S)-2,3-dimethylbutan-1-ol”, you would need to consult the relevant scientific literature. Unfortunately, I was unable to find specific papers on this compound. It’s possible that this compound is studied under a different name or is not widely studied. If you have access to a university library or a similar resource, they may be able to help you find more information. I hope this general outline is helpful, and I encourage you to consult with a chemistry professional for more detailed information.


properties

IUPAC Name

(2S)-2,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSWMAUXEHKFGX-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2,3-dimethylbutan-1-ol

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